ethyl 1-[(1-oxido-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate
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Overview
Description
The compound contains several functional groups including a pyridinium group, a carbonyl group, and a piperidine ring. Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . Piperidine is a common motif in many pharmaceuticals and natural products, and carbonyl groups are key in many biological reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridinium group could potentially be introduced through a reaction with a pyridine derivative . The piperidine ring could be formed through a cyclization reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction . The pyridinium group could participate in various substitution or elimination reactions .Properties
IUPAC Name |
ethyl 1-(1-oxidopyridin-1-ium-3-carbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-2-29-22(27)23(12-6-10-19-8-4-3-5-9-19)13-16-24(17-14-23)21(26)20-11-7-15-25(28)18-20/h3-5,7-9,11,15,18H,2,6,10,12-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPDEXXKPRWOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C[N+](=CC=C2)[O-])CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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